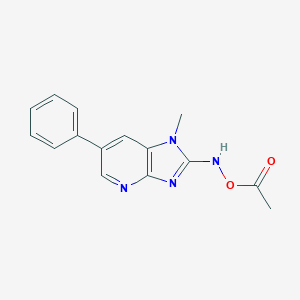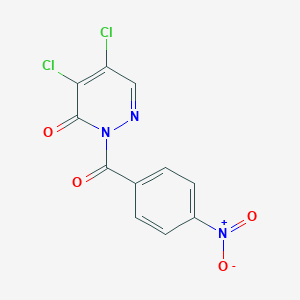![molecular formula C24H19N3 B136376 1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole CAS No. 150359-02-7](/img/structure/B136376.png)
1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole, also known as Naphthylpyrrolidinylimidazole (NPYIM), is a synthetic compound that has been synthesized and studied for its potential pharmacological applications. This compound is a member of the imidazole class of compounds, which are known to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of NPYIM is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways that are involved in the regulation of inflammation, cell growth, and cell death.
Biochemical and Physiological Effects:
NPYIM has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. NPYIM has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. Additionally, NPYIM has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
NPYIM has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of biological activities. However, there are also some limitations to its use. NPYIM is relatively unstable and can degrade over time, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on NPYIM. One area of interest is the development of more stable analogs of NPYIM that retain its pharmacological properties but are less prone to degradation. Another area of interest is the investigation of the potential therapeutic applications of NPYIM in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of NPYIM and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of NPYIM involves the condensation of 2-naphthylamine, 4-phenyl-1H-pyrrole-3-carbaldehyde, and 1H-imidazole in the presence of a catalyst. This process results in the formation of a yellowish-orange crystalline solid, which is purified by recrystallization.
Applications De Recherche Scientifique
NPYIM has been extensively studied for its potential pharmacological applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. NPYIM has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
150359-02-7 |
|---|---|
Nom du produit |
1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole |
Formule moléculaire |
C24H19N3 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
1-[naphthalen-2-yl-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C24H19N3/c1-2-7-19(8-3-1)22-15-26-16-23(22)24(27-13-12-25-17-27)21-11-10-18-6-4-5-9-20(18)14-21/h1-17,24,26H |
Clé InChI |
VMJGAPOOJSJRLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC4=CC=CC=C4C=C3)N5C=CN=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC4=CC=CC=C4C=C3)N5C=CN=C5 |
Synonymes |
2-naphthyl-1H-imidazol-1-yl-4-phenyl-1-pyrrol-3-ylmethane 2-NIPPYM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



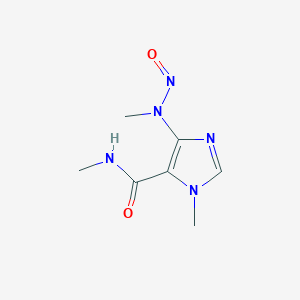

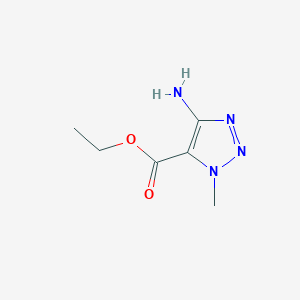
![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)
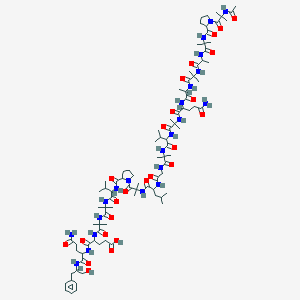
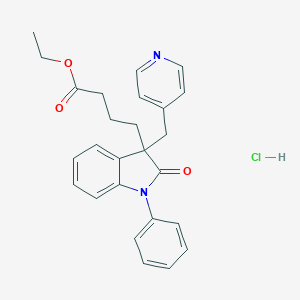

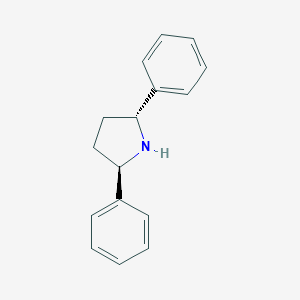
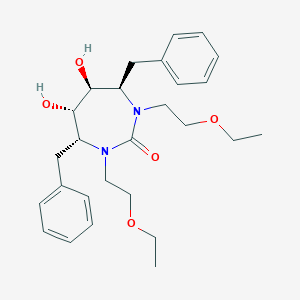
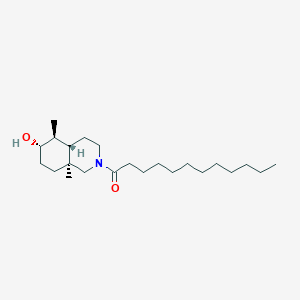
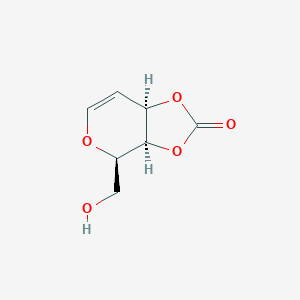
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)
